(2R)-2-(Propylamino)pentan-1-OL

Description

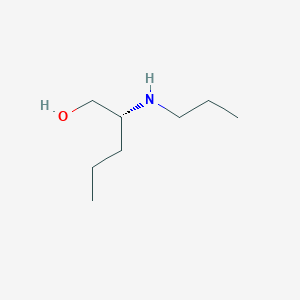

(2R)-2-(Propylamino)pentan-1-OL is a chiral amino alcohol with a five-carbon (pentanol) backbone. Its structure features a hydroxyl group (-OH) at position 1 and a propylamino (-NH-CH2CH2CH3) substituent at position 2 in the R configuration. The molecular formula is C8H19NO, with a molecular weight of 145.24 g/mol.

Properties

CAS No. |

918148-76-2 |

|---|---|

Molecular Formula |

C8H19NO |

Molecular Weight |

145.24 g/mol |

IUPAC Name |

(2R)-2-(propylamino)pentan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-3-5-8(7-10)9-6-4-2/h8-10H,3-7H2,1-2H3/t8-/m1/s1 |

InChI Key |

ZGPZGMHNOLLVOM-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](CO)NCCC |

Canonical SMILES |

CCCC(CO)NCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Prilocaine (C13H20N2O)

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) shares a propylamino substituent but differs in its core structure and functional groups.

Key Differences :

- Functional Groups: The hydroxyl group in this compound enhances hydrophilicity, whereas Prilocaine’s amide and aromatic groups contribute to lipid solubility and protein binding, critical for its anesthetic efficacy .

- Stereochemistry : The R configuration in the target compound may influence receptor interactions, while Prilocaine’s racemic mixture lacks stereochemical specificity.

Fluorinated Propylamino Acrylates ()

Compounds like 2-[[(heptadecafluorooctyl)sulphonyl]propylamino]ethyl acrylate (CAS 2357-60-0) and methacrylate analogs (e.g., CAS 13285-40-0) share the propylamino group but incorporate perfluorinated chains.

| Property | This compound | Fluorinated Acrylates |

|---|---|---|

| Molecular Formula | C8H19NO | ~C15H10F17NO4S (varies) |

| Functional Groups | Amino alcohol | Acrylate ester, sulfonyl, fluorocarbon |

| Hydrophobicity | Moderate | Extremely high (fluorinated chains) |

| Applications | Pharmaceutical research | Surfactants, polymer coatings |

Key Differences :

- Fluorinated Chains : The acrylates’ fluorocarbon tails confer exceptional chemical stability and water repellency, contrasting with the target compound’s simpler hydrocarbon structure .

- Reactivity: The acrylate ester group enables polymerization, whereas the hydroxyl group in this compound limits such reactivity.

Research Findings and Implications

Structural Impact on Bioactivity

- Prilocaine vs. Target Compound: The amide group in Prilocaine enhances metabolic stability compared to amino alcohols, which may undergo faster oxidation or conjugation. This difference could explain Prilocaine’s clinical utility over the target compound .

- Fluorinated Analogs : The introduction of fluorinated chains drastically alters physicochemical properties, making these compounds unsuitable for biological applications but ideal for industrial uses .

Solubility and Formulation Challenges

- This compound’s hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to Prilocaine. This trade-off highlights the need for structural optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.